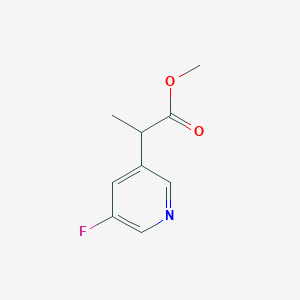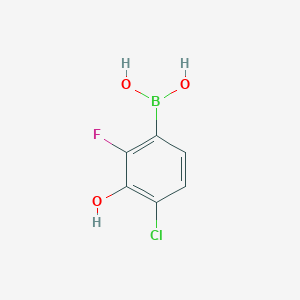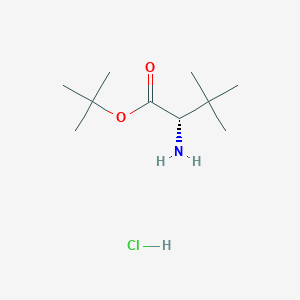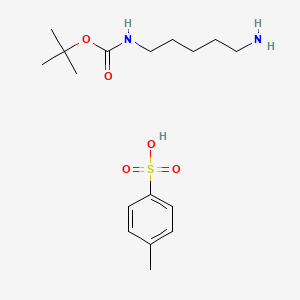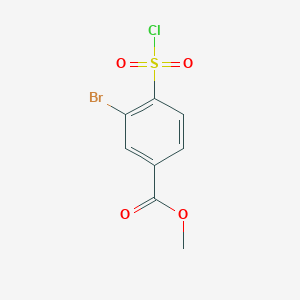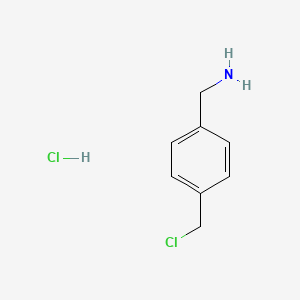
(4-(Chloromethyl)phenyl)methanamine hydrochloride
Übersicht
Beschreibung
“(4-(Chloromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1194752-34-5 . It has a molecular weight of 192.09 and its IUPAC name is [4-(chloromethyl)phenyl]methanamine hydrochloride . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(4-(Chloromethyl)phenyl)methanamine hydrochloride” is 1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-(Chloromethyl)phenyl)methanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 192.09 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized for cellular imaging and photocytotoxicity applications under red light. These complexes exhibit significant photocytotoxicity, capable of inducing apoptosis and generating reactive oxygen species in various cell lines, highlighting their potential in photodynamic therapy (Basu et al., 2014).
Catalysis and Hydrogenation Reactions
Quinazoline-based ruthenium complexes, synthesized from (4-Phenylquinazolin-2-yl)methanamine, have shown high efficiency in the transfer hydrogenation of acetophenone derivatives. These catalysts achieve up to 99% conversion with high turnover frequency (TOF) values, indicating their efficacy in catalytic hydrogenation processes (Karabuğa et al., 2015).
Palladacycle Synthesis and Catalytic Evaluation
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used to synthesize unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity in reactions where the palladium remains in the Pd(II) state, indicating their utility in organic synthesis and catalysis (Roffe et al., 2016).
Material Science and Luminescent Properties
Tetraphenylethene derivatives functionalized with diethylamino groups, synthesized from bis(4-(diethylamino)phenyl)methanone, exhibit aggregation-induced emission (AIE) and have been explored for their proton capture capability. These materials show reversible fluorescence switching in acidic and basic solutions, making them promising for chemical sensing and environmental monitoring (Wang et al., 2015).
Cyclometalated Platinum(II) Complexes for Luminescence
Luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating 6-phenyl-2,2‘-bipyridine derivatives have been synthesized to examine d8−d8 and ligand−ligand interactions. These complexes are emissive in fluid solution at room temperature, offering insights into the development of luminescent materials and their potential applications (Lai et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(chloromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBDWOURBEZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Chloromethyl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



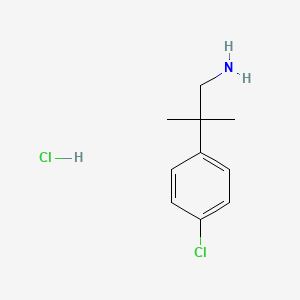
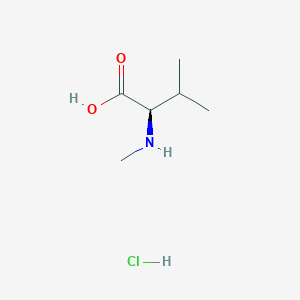

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)




